Hexane-1,6-diyl dipropanoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Preparation Methods
N-Chlorosuccinimide is typically synthesized through the chlorination of succinimide. The reaction involves treating succinimide with chlorine gas in the presence of a solvent such as acetic acid. The reaction conditions are carefully controlled to ensure the selective formation of N-Chlorosuccinimide .
Chemical Reactions Analysis
N-Chlorosuccinimide undergoes several types of chemical reactions, including:
Oxidation: It acts as an oxidizing agent in various organic reactions.
Substitution: It is used in electrophilic substitution reactions to introduce chlorine atoms into aromatic compounds.
Radical Reactions: It participates in radical reactions, often in the presence of a catalyst.
Common reagents used with N-Chlorosuccinimide include trifluoromethanesulfonic acid and boron trifluoride, which help activate the compound for halogenation reactions . Major products formed from these reactions include chlorinated aromatic compounds and other halogenated derivatives.
Scientific Research Applications
N-Chlorosuccinimide has a wide range of applications in scientific research:
Chemistry: It is used as a reagent for chlorination and oxidation reactions in organic synthesis.
Biology: It is employed in the modification of biomolecules, such as the chlorination of peptides and proteins.
Medicine: It is used in the synthesis of pharmaceutical intermediates and active pharmaceutical ingredients.
Industry: It is utilized in the production of agrochemicals, dyes, and other industrial chemicals.
Mechanism of Action
The mechanism of action of N-Chlorosuccinimide involves the generation of chlorine radicals or electrophilic chlorine species. These reactive intermediates can then interact with various substrates, leading to the chlorination or oxidation of the target molecules. The molecular targets and pathways involved depend on the specific reaction conditions and substrates used .
Comparison with Similar Compounds
N-Chlorosuccinimide is often compared with other halogenating agents such as N-Bromosuccinimide and N-Iodosuccinimide. While all three compounds are used for halogenation reactions, N-Chlorosuccinimide is preferred for its milder reaction conditions and higher selectivity in certain reactions. Similar compounds include:
N-Bromosuccinimide: Used for bromination reactions.
N-Iodosuccinimide: Used for iodination reactions.
N-Chlorosuccinimide’s unique properties make it a valuable reagent in various chemical processes, distinguishing it from other halogenating agents.
Properties
CAS No. |
6222-18-0 |
---|---|
Molecular Formula |
C12H22O4 |
Molecular Weight |
230.30 g/mol |
IUPAC Name |
6-propanoyloxyhexyl propanoate |
InChI |
InChI=1S/C12H22O4/c1-3-11(13)15-9-7-5-6-8-10-16-12(14)4-2/h3-10H2,1-2H3 |
InChI Key |
RZOTVHJYCPTNCM-UHFFFAOYSA-N |
Canonical SMILES |
CCC(=O)OCCCCCCOC(=O)CC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.